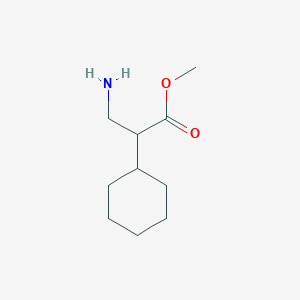

Methyl 3-amino-2-cyclohexylpropanoate

Description

Structural Classification within β-Amino Acids and Derivatives

Amino acids are broadly classified based on the relative position of the amino group to the carboxyl group. While α-amino acids have the amino group on the carbon adjacent to the carboxyl group (the α-carbon), β-amino acids have the amino group on the second carbon away (the β-carbon). numberanalytics.comhilarispublisher.com Methyl 3-amino-2-cyclohexylpropanoate is thus classified as a β-amino acid derivative, specifically a methyl ester.

The structure of this compound features a three-carbon propanoate backbone. The amino group is at the C-3 position, and a cyclohexyl substituent is at the C-2 position. This substitution pattern is crucial as it creates a chiral center at the C-2 carbon, meaning the compound can exist as different stereoisomers. The presence of the cyclohexyl ring also classifies it as a cyclic-substituted β-amino acid ester.

Below is a table summarizing the structural features of this compound:

| Feature | Description |

| Core Structure | β-Amino acid |

| Functional Groups | Amino group (-NH2), Ester (methyl propanoate) |

| Substitution | Cyclohexyl group at the C-2 position |

| Chirality | Chiral center at the C-2 carbon |

Significance as a Synthetic Target in Organic Chemistry

The synthesis of β-amino acids and their esters is a significant focus in organic chemistry due to their wide range of applications. hilarispublisher.com These compounds are key building blocks for the synthesis of β-peptides, which are peptides composed of β-amino acids. β-peptides can form stable secondary structures, similar to α-peptides, but are often more resistant to enzymatic degradation, making them attractive candidates for drug development. numberanalytics.com

The incorporation of a cyclohexyl group, as in this compound, can enhance the lipophilicity of molecules, which may improve their ability to cross cell membranes. Furthermore, the rigid and bulky nature of the cyclohexyl ring can impose conformational constraints, which is a valuable tool in the design of biologically active molecules with specific shapes to interact with biological targets.

The pursuit of stereoselective syntheses of such compounds is a prominent theme in modern organic chemistry, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. hilarispublisher.comprepchem.com

Historical Context of β-Amino Acid Synthesis Methodologies

The synthesis of β-amino acids has a rich history, with methodologies evolving from classical approaches to modern catalytic and stereoselective methods. numberanalytics.com Early methods often involved multi-step sequences with harsh reaction conditions.

One of the foundational methods for accessing β-amino acids is the Arndt-Eistert homologation , which extends an α-amino acid to its corresponding β-amino acid. illinois.edu Another classical approach is the Mannich reaction , which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. illinois.edu

Over the years, significant advancements have been made, particularly in the development of asymmetric syntheses to control the stereochemistry of the products. These modern methods often employ chiral catalysts or auxiliaries. Some of the key developments include:

Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated esters is a powerful and widely used method for the synthesis of β-amino esters. illinois.edu

Catalytic Hydrogenation: Asymmetric hydrogenation of enamines or other unsaturated precursors using chiral metal catalysts has become a highly efficient route to enantiomerically enriched β-amino acids. hilarispublisher.com

Biocatalytic Methods: The use of enzymes to resolve racemic mixtures or to perform stereoselective transformations has gained prominence as a green and efficient approach.

The development of these and other synthetic strategies has been crucial for providing access to a wide variety of structurally diverse β-amino acids, including those with cyclic substituents like the cyclohexyl group in this compound.

While specific research findings on the synthesis and detailed characterization of this compound are not extensively reported in the literature, the synthesis of its isomer, methyl 2-amino-3-cyclohexylpropanoate, has been described. For instance, commercially available D-phenylalanine methyl ester hydrochloride can be hydrogenated using a rhodium on carbon catalyst to yield (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride in high yield. prepchem.com This highlights a common strategy of modifying existing amino acids to introduce the cyclohexyl moiety. It is plausible that similar strategies, or the application of the general methods mentioned above, could be adapted for the synthesis of this compound.

Detailed Research Findings

As previously noted, detailed experimental data specifically for this compound is scarce in the public domain. However, we can infer expected analytical data based on its structure and by examining closely related compounds. For instance, the characterization of methyl 2-amino-3-cyclohexylpropanoate hydrochloride provides a useful reference point.

Below are projected data tables for this compound based on general principles of organic spectroscopy and data from analogous structures.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - ~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃) - ~2.5-3.0 ppm (m, 2H): Protons on the carbon bearing the amino group (-CH₂-NH₂) - ~2.0-2.4 ppm (m, 1H): Proton on the carbon bearing the cyclohexyl group (-CH-cyclohexyl) - ~0.8-1.8 ppm (m, 11H): Cyclohexyl protons |

| ¹³C NMR | - ~170-175 ppm: Carbonyl carbon of the ester - ~50-55 ppm: Methyl carbon of the ester - ~40-50 ppm: Carbon bearing the amino group - ~40-45 ppm: Carbon bearing the cyclohexyl group - ~25-35 ppm: Cyclohexyl carbons |

| IR (Infrared) Spectroscopy | - ~3300-3400 cm⁻¹: N-H stretching of the primary amine - ~2850-2950 cm⁻¹: C-H stretching of the cyclohexyl and aliphatic backbone - ~1730-1750 cm⁻¹: C=O stretching of the ester |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight of the compound (C₁₀H₁₉NO₂) |

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 3-amino-2-cyclohexylpropanoate |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3 |

InChI Key |

SSLYRSLFQZIORD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN)C1CCCCC1 |

Origin of Product |

United States |

Reactivity and Derivatization of Methyl 3 Amino 2 Cyclohexylpropanoate

Reactions Involving the Amino Group

The primary amine in Methyl 3-amino-2-cyclohexylpropanoate serves as a key site for derivatization, readily undergoing reactions typical of primary amines. These include amide bond formation, acylation, and substitution reactions.

The formation of an amide bond by coupling the amino group of this compound with a carboxylic acid is a fundamental transformation in peptide synthesis. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. The presence of the bulky cyclohexyl group at the α-position can introduce steric hindrance, potentially influencing the choice of coupling reagents and reaction conditions to achieve high yields.

To overcome the activation barrier for amide bond formation, a variety of coupling reagents are employed. These reagents react with a carboxylic acid to form a highly reactive intermediate that is readily attacked by the amino group of this compound.

Carbodiimides , such as dicyclohexylcarbodiimide (DCC), are classic coupling reagents that activate carboxylic acids to form an O-acylisourea intermediate. This intermediate can then react with the amine to form the desired amide. To minimize side reactions and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides.

Onium salts , particularly aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective coupling reagents known for their efficiency and ability to suppress racemization. These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), convert carboxylic acids into active esters that rapidly react with amines.

Active esters , such as those derived from N-Hydroxysuccinimide (NHS), can be pre-formed and isolated before being reacted with the amine. This two-step approach can be advantageous in certain synthetic strategies.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Example(s) | Additive(s) | Key Features |

| Carbodiimides | DCC, DIC | HOBt | Widely used, cost-effective. |

| Onium Salts | HATU, HBTU | DIPEA | High efficiency, low racemization. |

| Phosphonium Salts | PyBOP | DIPEA | Effective for hindered couplings. |

Acylation of the amino group is a common transformation that introduces an acyl group, typically from an acid chloride or anhydride. Due to the significantly higher nucleophilicity of the amino group compared to the ester oxygen, these reactions are highly regioselective, yielding the N-acylated product exclusively. This selectivity allows for the protection of the amino group or the introduction of specific functionalities without the need for protecting the ester moiety.

The nitrogen atom of this compound can undergo substitution reactions, such as alkylation, to form secondary or tertiary amines. These reactions typically involve reacting the amine with alkyl halides or other electrophilic alkylating agents.

The primary amino group can be oxidized to other nitrogen-containing functional groups. While specific studies on the oxidation of this compound are not prevalent, primary amines can generally be oxidized to nitroso, nitro, or hydroxylamine derivatives depending on the oxidizing agent and reaction conditions.

Amide Bond Formation and Peptide Coupling Strategies

Reactions Involving the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution. Key reactions include hydrolysis and reduction.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding β-amino acid, 3-amino-2-cyclohexylpropanoic acid. This transformation is often a necessary step in peptide synthesis to deprotect the C-terminus for further chain elongation.

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-amino-2-cyclohexylpropan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides access to β-amino alcohols, which are valuable chiral building blocks in organic synthesis.

Reactions Involving the Cyclohexyl Moiety

The cyclohexane (B81311) ring is a saturated aliphatic structure, which generally limits its reactivity to more forcing conditions compared to the functional groups.

Direct substitution on an unsubstituted cyclohexane ring is challenging due to the lack of inherent reactivity of C-H bonds. Such transformations would typically require harsh conditions, such as free-radical halogenation, which often leads to a mixture of products and lacks regioselectivity.

However, if a leaving group were present on the ring, nucleophilic substitution reactions (SN2) could occur. The stereochemistry of the cyclohexane ring plays a crucial role in the feasibility and rate of these reactions. For an SN2 reaction to proceed, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). chemistrysteps.com In a chair conformation, this is most effectively achieved when the leaving group is in an axial position, as this orientation provides a clear pathway for the incoming nucleophile. chemistrysteps.com An equatorial leaving group is sterically hindered by the ring structure itself, making the SN2 pathway significantly slower or preventing it entirely.

Table 3: Influence of Conformation on SN2 Reactivity on a Substituted Cyclohexane Ring

| Position of Leaving Group | Accessibility for Backside Attack | Expected SN2 Reaction Rate |

|---|---|---|

| Axial | High | Faster |

Reduction Reactions

The ester functional group of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to alcohols. The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde intermediate. The final product, after an aqueous workup, is 3-amino-2-cyclohexylpropan-1-ol. This reduction converts the ester functionality into a hydroxyl group while leaving the amino and cyclohexyl portions of the molecule intact.

Table 4: Reduction of this compound

| Reactant | Reagent | Product |

|---|

Computational and Theoretical Investigations of β Amino Acid Esters

Conformational Analysis and Stereochemical Insights

The conformational landscape of β-amino acid esters, including Methyl 3-amino-2-cyclohexylpropanoate, is a critical determinant of their biological activity and utility in peptidomimetics. Theoretical studies, primarily using density functional theory (DFT) and other computational methods, provide significant insights into the stable conformations governed by torsional angles and non-covalent interactions.

The structure of β-amino acids introduces greater conformational flexibility compared to their α-amino acid counterparts due to the additional carbon in the backbone. The key dihedral angles that define the backbone conformation are around the Cα-Cβ and Cβ-N bonds. Theoretical studies on various β-amino acids reveal a general preference for gauche conformations, which can facilitate the formation of folded, helical structures reminiscent of natural peptides. rsc.org

For this compound, the presence of a bulky cyclohexyl group at the C2 (α) position introduces significant steric constraints. This substituent is expected to heavily influence the puckering of the cyclohexane (B81311) ring (which typically adopts a chair conformation) and its orientation relative to the propanoate backbone. Computational models would predict that the most stable conformations are those that minimize steric clash between the cyclohexyl ring and the ester and amino groups.

Table 1: Predicted Dominant Conformational Factors for this compound

| Factor | Influence on Conformation | Predicted Outcome |

| Steric Hindrance | The bulky cyclohexyl group at C2 restricts rotation around the Cα-Cβ bond. | Favors staggered conformations where the cyclohexyl group is anti-periplanar to the amino or ester group. |

| Intramolecular H-Bonding | Potential interaction between the N-H of the amino group and the C=O of the ester. | Can lead to a stable, folded conformation, creating a pseudo-six-membered ring. |

| Torsional Strain | Energy barriers associated with rotation around C-C and C-N single bonds. | A preference for gauche conformations around the Cα-Cβ bond is common in β-amino acids. rsc.org |

| Solvent Effects | Polar solvents can solvate the amino and ester groups. | May disrupt intramolecular hydrogen bonds, favoring more extended conformations. |

Mechanistic Studies of Key Reactions (e.g., Regioselectivity, Stereoselectivity)

The synthesis of β-amino acid esters with specific stereochemistry, such as this compound, relies on highly controlled chemical reactions. Mechanistic studies of these reactions are crucial for understanding and optimizing the regioselectivity (where new bonds form) and stereoselectivity (the 3D arrangement of the atoms).

A primary strategy for synthesizing β-amino esters is the conjugate addition (or Michael addition) of an amine nucleophile to an α,β-unsaturated ester. For the target molecule, a plausible pathway involves the addition of an amine to a precursor like methyl 2-cyclohexylpropenoate. The regioselectivity of this reaction is inherently high; the nucleophilic amine attacks the β-carbon of the unsaturated system, driven by the electronic properties of the Michael acceptor.

The main challenge lies in controlling the stereoselectivity to generate a specific stereoisomer. This is often achieved through asymmetric catalysis. For instance, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds provides an effective route to chiral β-amino acid derivatives. nih.gov In such a mechanism, a copper hydride (CuH) species, made chiral by a phosphine (B1218219) ligand, adds across the double bond. Mechanistic experiments suggest that this hydrocupration can be controlled to be β-selective. nih.gov The resulting copper enolate intermediate is then trapped by an electrophilic aminating agent. The facial selectivity of the hydrocupration step, dictated by the chiral ligand, determines the stereochemistry at the β-carbon (C3). The subsequent protonation of the enolate determines the stereochemistry at the α-carbon (C2).

Another powerful method is the stereoselective Michael addition of amines to α,β-unsaturated esters derived from chiral starting materials like (-)-shikimic acid, a natural product with a pre-formed cyclohexane ring. rsc.org This approach allows for the synthesis of highly functionalized cyclohexane β-amino acids. The mechanism involves the formation of a lithium amide, which then adds to the unsaturated ester. The stereochemical outcome is directed by the existing stereocenters on the cyclohexane ring, leading to a specific diastereomer. rsc.org

The stereoselectivity of these reactions is governed by the transition state energetics. Catalysts, such as bifunctional amine-thioureas or metal complexes with chiral ligands, create a chiral environment around the substrate. semanticscholar.org They often use non-covalent interactions, like hydrogen bonding, to hold the substrate in a specific orientation, exposing one face of the double bond to the incoming nucleophile, thereby leading to the preferential formation of one enantiomer.

Table 2: Key Mechanistic Aspects in the Synthesis of Chiral β-Cyclohexyl-β-Amino Esters

| Reaction Type | Key Mechanistic Feature | Control of Selectivity | Relevant Findings |

| Cu-Catalyzed Hydroamination | β-selective hydrocupration of an α,β-unsaturated ester. | The chiral ligand on the copper catalyst controls the enantioselectivity of the hydrocupration step. nih.gov | Enables the synthesis of β-amino esters with high enantiomeric excess from simple unsaturated precursors. nih.gov |

| Diastereoselective Michael Addition | Conjugate addition of an amine to a chiral α,β-unsaturated ester. | Existing stereocenters on the substrate (e.g., from shikimic acid) direct the approach of the amine nucleophile. rsc.org | Effective for producing specific diastereomers of polyhydroxylated cyclohexane β-amino acids. rsc.org |

| Organocatalytic Amination | Activation of the substrate and/or nucleophile via hydrogen bonding with a chiral catalyst. | Bifunctional catalysts (e.g., amine-thiourea) create a highly organized transition state. semanticscholar.org | Achieves high enantioselectivity in the amination of β-keto esters, a related reaction class. semanticscholar.org |

Molecular Modeling for Scaffold Design and Derivatization (General)

The β-amino acid ester structure serves as a versatile molecular scaffold in medicinal chemistry and materials science. rsc.org Molecular modeling and computational design are indispensable tools for rationally designing and derivatizing these scaffolds to achieve desired properties, such as binding to a specific biological target or self-assembling into predictable structures.

The general scaffold of a β-amino acid provides several points for derivatization: the amino group, the ester group, and the side chains at the Cα and Cβ positions. In this compound, the cyclohexyl group provides a bulky, lipophilic, and conformationally constrained anchor. Computational methods allow chemists to explore how modifications to this scaffold will affect its shape, electronics, and potential interactions with a target receptor.

One key application is in the design of peptidomimetics. β-Peptides can form stable secondary structures like helices and sheets. rsc.org Molecular dynamics (MD) simulations can predict the conformational preferences of new sequences containing derivatized β-amino acids. By modeling the effect of different side chains on the stability of these structures, researchers can design "foldamers"—synthetic oligomers that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation.

In structure-based drug design, the β-amino ester scaffold can be used to position functional groups in three-dimensional space to match the binding pockets of enzymes or receptors. mdpi.com For example, if the crystal structure of a target protein is known, computational docking programs can be used to virtually screen libraries of compounds based on the this compound scaffold. The cyclohexyl ring might be designed to fit into a hydrophobic pocket, while the amino and ester groups could be modified to form hydrogen bonds or salt bridges with key residues in the active site. This in silico approach, sometimes called "scaffold morphing," helps prioritize which derivatives to synthesize, saving significant time and resources. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate computed molecular properties (descriptors) of different derivatives with their experimentally measured biological activity. These models can then predict the activity of new, unsynthesized compounds, guiding further derivatization efforts toward more potent molecules. The combination of a semi-rigid cyclohexane ring and a flexible amino-ester backbone makes this class of compounds particularly suitable for such computational design strategies. unifi.it

Q & A

What are the most reliable synthetic routes for Methyl 3-amino-2-cyclohexylpropanoate, and how do reaction conditions influence yield?

Basic:

The compound is typically synthesized via reductive amination or Michael addition involving cyclohexylpropanoate derivatives. A common method involves reacting cyclohexylpropanal with methyl acrylate in the presence of a palladium catalyst (e.g., Pd/C) and a base like triethylamine to form the ester backbone, followed by amination . Key variables include temperature (60–80°C optimal for imine formation), solvent polarity (polar aprotic solvents enhance nucleophilicity), and catalyst loading (5–10% Pd/C maximizes efficiency).

Advanced:

For high-yield synthesis, optimize stereochemical control by introducing chiral auxiliaries or asymmetric catalysts. For example, using (R)-BINAP ligands with Pd can improve enantiomeric excess (ee >90%). Monitor intermediates via HPLC to resolve competing pathways (e.g., over-reduction of the amine group) . Contradictions in yield reports often stem from trace moisture degrading intermediates; rigorous drying of solvents/reactants is critical .

How do functional groups in this compound influence its reactivity in nucleophilic substitutions?

Basic:

The amino group acts as a nucleophile, while the ester moiety is electrophilic. In substitution reactions (e.g., acylations), the amine’s lone pair attacks carbonyl carbons, forming amides. Steric hindrance from the cyclohexyl group slows reactivity compared to linear analogs, requiring elevated temperatures (80–100°C) for complete conversion .

Advanced:

Density Functional Theory (DFT) studies reveal that the cyclohexyl group’s chair conformation directs regioselectivity. For example, axial vs. equatorial positioning alters accessibility to the amino group, impacting reaction kinetics. Conflicting data on substitution rates (e.g., in sulfonylation) may arise from solvent-dependent conformational changes; use MD simulations to predict optimal conditions .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic:

Standard characterization includes:

- NMR : H NMR identifies amine protons (δ 1.5–2.5 ppm) and cyclohexyl CH groups (δ 1.0–1.4 ppm). C NMR confirms ester carbonyls (δ 170–175 ppm) .

- HPLC-MS : Resolves purity (>98%) and detects hydrolyzed byproducts (e.g., carboxylic acids from ester cleavage) .

Advanced:

For ambiguous spectra (e.g., overlapping cyclohexyl signals), use 2D NMR (HSQC, HMBC) to assign quaternary carbons. High-resolution mass spectrometry (HRMS) with electron spray ionization (ESI) clarifies isotopic patterns in complex mixtures . Discrepancies in reported melting points may stem from polymorphic forms; analyze via X-ray crystallography .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Basic:

Initial screening in enzyme inhibition assays (e.g., serine proteases) requires standardized protocols:

- Use negative controls (e.g., buffer-only) to exclude solvent artifacts.

- Validate activity via dose-response curves (IC values) across ≥3 replicates .

Advanced:

Contradictions often arise from off-target effects. Employ CRISPR-edited cell lines to isolate specific pathways. For example, if conflicting data suggest anti-inflammatory vs. pro-apoptotic activity, use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .

What are the optimal storage conditions to prevent decomposition?

Basic:

Store at −20°C in airtight, amber vials under inert gas (N or Ar). Desiccants (e.g., silica gel) mitigate hydrolysis of the ester group. Shelf life: 6–12 months .

Advanced:

Decomposition pathways vary with humidity. Accelerated stability studies (40°C/75% RH for 1 month) coupled with LC-MS identify major degradants (e.g., 3-amino-2-cyclohexylpropanoic acid). Adjust formulations by lyophilizing with cryoprotectants (trehalose) for long-term stability .

How does this compound compare to structural analogs in QSAR studies?

Basic:

Key analogs include methyl 3-amino-2-(aryl)propanoates. Compare logP values (cyclohexyl increases hydrophobicity vs. phenyl) and steric parameters (Charton’s ν) to correlate structure with activity .

Advanced:

3D-QSAR using Comparative Molecular Field Analysis (CoMFA) highlights the cyclohexyl group’s role in binding pocket occupancy. For instance, analogs with bulkier substituents (e.g., adamantyl) show reduced bioavailability due to poor solubility, contradicting initial activity predictions .

What strategies mitigate toxicity in preclinical studies?

Advanced:

Metabolite profiling (e.g., cytochrome P450 assays) identifies toxic intermediates like nitrosoamines. Co-administer CYP inhibitors (e.g., cimetidine) or redesign the compound to block metabolic activation sites (e.g., replacing secondary amines with tert-amino groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.